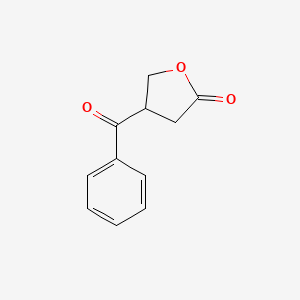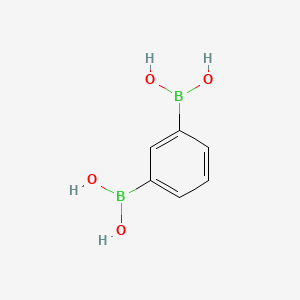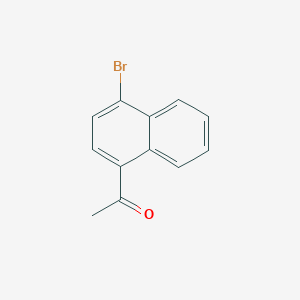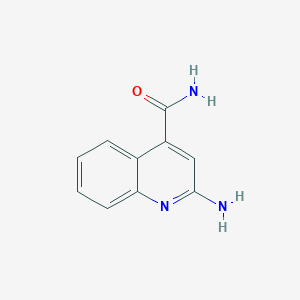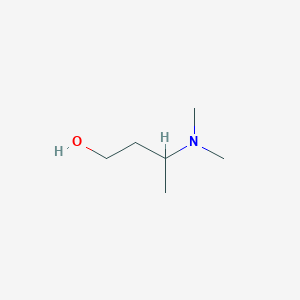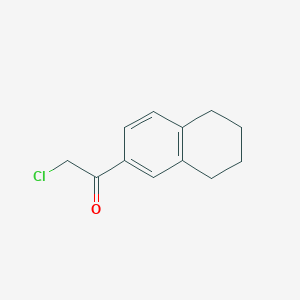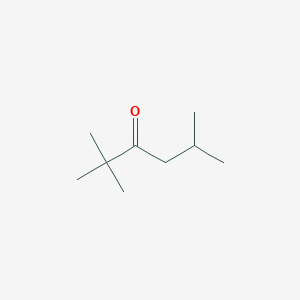
アロキサンチン二水和物
概要
説明
Synthesis Analysis
The synthesis of alloxantin dihydrate can be achieved through photolysis of alloxan monohydrate in water, producing alloxantin dihydrate alongside other compounds such as glyoxal, oxaluric acid, parabanic acid, and oxalyl diureide. This process highlights the compound's formation through radical fission and photochemical hydrolysis pathways (Wake, Mawatari, Otsuji, & Imoto, 1971).
Molecular Structure Analysis
Alloxantin dihydrate's molecular structure involves complex interactions with metal ions, which can be observed in its formation of crystalline metal complexes in water. This structural characteristic is crucial for understanding its role in xanthine oxidase inhibition, a property leveraged by the drug allopurinol (Haenggi, Schmalle, & Dubler, 1993).
Chemical Reactions and Properties
Alloxantin dihydrate participates in various chemical reactions, including its interaction with 1-benzyl-1,4-dihydronicotinamide to isolate radical anions, showcasing its potential in facilitating redox reactions and formation of specific salts (Endo & Okawara, 1977).
Physical Properties Analysis
The synthesis and characterization of different forms of alloxantin dihydrate, including all-trans, 9-cis, and 9,9′-di-cis forms, reveal insights into its physical properties, such as optical behavior upon perhydrogenation. These findings are crucial for elucidating the compound's stability and isomeric transformations (Davies, Khare, Mallams, Massy-Westropp, Moss, & Weedon, 1984).
Chemical Properties Analysis
Investigations into the reactivity and stability of alloxan and its derivatives, including alloxantin dihydrate, highlight their hydrophilicity, chemical instability, and interactions with thiols. Such studies provide a comparative analysis with other compounds like ninhydrin, furthering our understanding of alloxantin dihydrate's chemical behavior and potential for redox cycling (Lenzen & Munday, 1991).
科学的研究の応用
アロキサンチン二水和物の合成
アロキサンチン二水和物は、脱気水と硫化水素ガスを用いた反応によって、アロキサン一水和物から合成できます。 このプロセスは、さらなる化学分析や研究に使用されるアロキサンチン二水和物結晶を生成するために、有機化学で重要です .
および分子量は322.1858であり、その化学的性質と反応性を理解するために不可欠です。 .尿酸の酸化
アロキサンチン二水和物は、尿酸の酸化によって生成されます。 この反応は、プリン代謝の研究において重要であり、尿酸レベルが問題となる痛風などの疾患の治療に関する洞察を提供することができます .
沈殿と結晶化
この化合物は、沈殿時に光沢のある板状の結晶を形成する能力があり、結晶学の分野で貴重です。 これらの結晶は、化合物の内部における原子の三次元的な配置を決定するために分析することができ、これは薬物設計や材料科学にとって不可欠です .
溶解度と抽出
さまざまな溶媒におけるアロキサンチン二水和物の溶解度を理解することは、その抽出と精製にとって重要です。 この知識は、混合物から化合物を分離するための効率的な方法を設計するために適用され、これは医薬品製造における基本的なステップです .
安定性と保管
さまざまな条件下におけるアロキサンチン二水和物の安定性に関する研究は、適切な保管方法を知らせてくれます。これは、将来の実験での使用のために化合物の完全性を維持するために不可欠です。 この化合物は、空気への暴露によってピンク色に変色する傾向があるため、密閉容器または真空下で保管する必要があります .
作用機序
Target of Action
Alloxantin dihydrate primarily targets the insulin-producing β-cells in the pancreas . These β-cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake of glucose into cells.
Mode of Action
The structure of Alloxantin dihydrate mimics that of glucose, which allows it to be absorbed by the pancreas . Once inside the organ, it destroys the insulin-producing β-cells . This destruction of β-cells leads to a decrease in insulin production, thereby disrupting the regulation of blood glucose levels.
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body
Result of Action
The primary result of Alloxantin dihydrate’s action is the destruction of insulin-producing β-cells in the pancreas . This leads to a decrease in insulin production and a subsequent increase in blood glucose levels. The condition closely resembles type 1 diabetes in humans .
Safety and Hazards
特性
IUPAC Name |
5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O8.2H2O/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16;;/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMIJRCCNVNSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208857 | |
| Record name | Alloxantin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6011-27-4 | |
| Record name | Alloxantin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alloxantin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOXANTIN DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509ZC7GCQE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is alloxantin dihydrate produced through chemical reactions?
A1: Alloxantin dihydrate can be produced through the reduction of alloxan. [, ] Interestingly, the choice of reducing agent and reaction conditions significantly influences the product outcome. For instance, using hydrogen sulfide as the reducing agent allows for the selective production of either alloxantin dihydrate or dialuric acid monohydrate by simply adjusting the amount of hydrogen sulfide used. [] Alternatively, photolysis of alloxan monohydrate in solvents like 2-propanol and dioxane primarily yields alloxantin dihydrate and glyoxal. [] This highlights the versatility of alloxan as a starting material for synthesizing these related compounds.
Q2: Has the structure of alloxantin dihydrate been determined?
A3: Yes, the crystal structure of alloxantin dihydrate has been determined. [] While the abstract doesn't provide specific details, this information confirms that the three-dimensional arrangement of atoms within the molecule is known. This knowledge is crucial for understanding its physical and chemical properties, and serves as a basis for further studies on its potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



